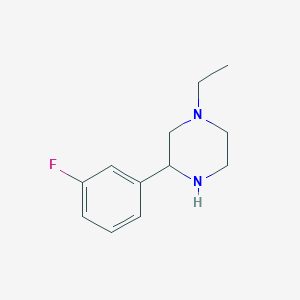

1-乙基-3-(3-氟苯基)哌嗪

描述

1-Ethyl-3-(3-fluorophenyl)piperazine is an analytical reference standard categorized as a piperazine . It has a molecular formula of C12H17FN2 . The physiological and toxicological properties of this compound are not well-known .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-(3-fluorophenyl)piperazine involves a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted at one nitrogen atom by an ethyl group and at the other nitrogen atom by a 3-fluorophenyl group .科学研究应用

多巴胺和血清素转运蛋白研究

1-乙基-3-(3-氟苯基)哌嗪衍生物因其通过对多巴胺和血清素转运蛋白的作用治疗可卡因滥用的潜力而受到探索。例如,手性羟基衍生物已显示出对这些转运蛋白的选择性亲和力,一些对映体显示出显着的选择性。这些化合物在提高细胞外多巴胺水平和抑制动物模型中可卡因维持的反应方面表现出希望 (Hsin 等人,2002)。

合成和工艺开发

用于合成多巴胺摄取抑制剂(例如 GBR-12909)的稳健工艺的开发突出了 1-乙基-3-(3-氟苯基)哌嗪衍生物在药物化学中的应用。这些努力旨在提高产量、减少对环境的影响,并消除治疗剂生产中色谱纯化的需要 (Ironside 等人,2002)。

用于 PET 成像的放射性配体开发

衍生物已用于正电子发射断层扫描 (PET) 成像研究的放射性配体开发中。这些化合物(例如 [18F]p-MPPF)作为在各种动物模型和人类中研究血清素能神经传递的工具,提供了对血清素 1A 受体功能的见解 (Plenevaux 等人,2000)。

抗肿瘤活性

对含有 1-乙基-3-(3-氟苯基)哌嗪基团的新型 1,2,4-三唑席夫碱的研究揭示了潜在的抗肿瘤活性。这些化合物已在体外对肿瘤细胞表现出显着的抑制活性,这表明了开发新的抗癌药物的一个有希望的途径 (Ding 等人,2016)。

新型杀虫剂

人们探索了 1-乙基-3-(3-氟苯基)哌嗪衍生物在新型杀虫剂设计中的应用,利用了它们对血清素能受体的作用。围绕这种支架设计的化合物对某些害虫表现出抑制生长和杀幼虫的活性,提供了一类具有新型作用方式的潜在新型杀虫剂 (Cai 等人,2010)。

未来方向

The future directions for research on 1-Ethyl-3-(3-fluorophenyl)piperazine could involve further investigation into its synthesis, chemical properties, and potential biological activity. Given the presence of the piperazine moiety in numerous bioactive compounds, there may be potential for the development of new therapeutics .

作用机制

Target of Action

Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. The specific target would depend on the particular derivative and its chemical structure .

Mode of Action

The mode of action of piperazine derivatives can vary widely, depending on the specific derivative and its target. Some piperazine derivatives might act as agonists, activating their target, while others might act as antagonists, blocking their target .

Biochemical Pathways

Piperazine derivatives can affect a variety of biochemical pathways, depending on their specific target. For example, if a piperazine derivative targets a G protein-coupled receptor, it might affect signaling pathways involving cyclic AMP or phosphoinositides .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of piperazine derivatives can vary widely, depending on the specific derivative. Some piperazine derivatives might be well absorbed orally, while others might require injection. They might be metabolized by the liver, and excreted in the urine or feces .

Result of Action

The molecular and cellular effects of piperazine derivatives can vary widely, depending on their specific target and mode of action. They might cause changes in cell signaling, gene expression, or cellular function .

Action Environment

The action, efficacy, and stability of piperazine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

属性

IUPAC Name |

1-ethyl-3-(3-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTYMQWKKFYFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

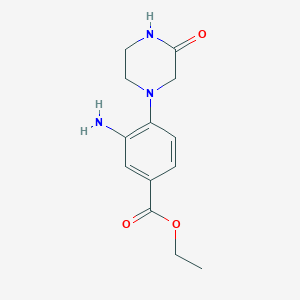

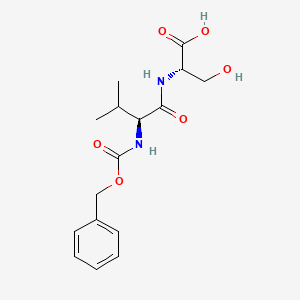

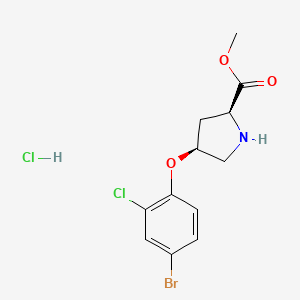

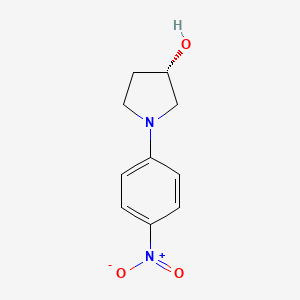

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1456178.png)

![2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456179.png)

![5-Nitro-2-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1456181.png)

![4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456182.png)

![3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456183.png)

![Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B1456187.png)

![3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456188.png)